molecular formula C26H26N4O2S B11635965 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine

4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine

Cat. No.: B11635965
M. Wt: 458.6 g/mol
InChI Key: ILGBLDBFVIRNHK-UHFFFAOYSA-N
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Description

4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a phthalazine core, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of various functional groups, including a piperidinylsulfonyl group and a phenyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phthalazine Core: The synthesis begins with the construction of the phthalazine core, which can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine and phthalic anhydride under acidic conditions.

    Introduction of the Piperidinylsulfonyl Group: The next step involves the sulfonylation of the phthalazine core with a sulfonyl chloride derivative, such as piperidin-1-ylsulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Phenyl Group: The final step is the coupling of the sulfonylated phthalazine with a phenylamine derivative through a nucleophilic aromatic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidinylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of oncology and neurology.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against certain types of cancer, neurological disorders, and inflammatory diseases. The compound’s ability to modulate specific molecular pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine: shares structural similarities with other phthalazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-N-phenylphthalazin-1-amine

InChI

InChI=1S/C26H26N4O2S/c1-19-14-15-20(18-24(19)33(31,32)30-16-8-3-9-17-30)25-22-12-6-7-13-23(22)26(29-28-25)27-21-10-4-2-5-11-21/h2,4-7,10-15,18H,3,8-9,16-17H2,1H3,(H,27,29)

InChI Key

ILGBLDBFVIRNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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